molecular formula C16H15N3O4S B2582862 N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-72-0

N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2582862
CAS No.: 896340-72-0
M. Wt: 345.37
InChI Key: WQMGQTAWXGUWPN-UHFFFAOYSA-N
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Description

The core scaffold combines a pyrimidine ring fused with a thiazole moiety, which is often modified with substituents to optimize bioactivity and physicochemical properties. This compound features a 2,5-dimethoxyphenyl carboxamide group and a methyl substituent at position 2, distinguishing it from structurally related analogs. Thiazolo[3,2-a]pyrimidines are frequently studied for applications in drug discovery due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-12-6-10(22-2)4-5-13(12)23-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMGQTAWXGUWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in a suitable solvent such as toluene or ethanol .

Industrial Production Methods

the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary in substituent patterns, ring puckering, and intermolecular interactions. Below is a comparative analysis of key structural features:

Table 1: Structural Features of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Compound Name Substituents Ring Puckering (Amplitude/Phase) Dihedral Angle with Aryl Groups Key Interactions Source
N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2-methyl, 6-(2,5-dimethoxyphenylcarboxamide) Not reported Not reported Predicted H-bonding, π-π Target
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, 7-methyl Flattened boat conformation 80.94° (thiazolopyrimidine vs. benzene) C–H···O chains along c-axis
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl), 3,8-diphenyl Not reported Not reported N–H···S, C–H···π
N-(3,5-dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)-4-methylbenzenesulfonamide 7-(4-methylbenzenesulfonamide), 3,5-dioxo Planar sulfonamide group Not reported H-bonding (sulfonamide O/N–H)

Key Observations :

  • Ring Conformation : The ethyl 7-methyl-3-oxo-5-phenyl derivative exhibits a flattened boat conformation, with the central pyrimidine ring puckered (deviation: 0.224 Å from the mean plane) . This contrasts with planar sulfonamide derivatives , suggesting that electron-withdrawing groups (e.g., oxo) increase ring distortion.
  • Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-polar phenyl or benzylidene substituents .
  • Intermolecular Interactions : C–H···O hydrogen bonds dominate in crystal packing for trimethoxy-substituted analogs, forming 1D chains , whereas sulfonamide derivatives rely on N–H···O bonds .

Comparison :

  • The target compound’s synthesis likely parallels methods in , but its 2,5-dimethoxyphenylcarboxamide group may require protective strategies for methoxy groups during cyclization.
  • Higher yields (~78%) are achieved in benzylidene derivatives due to stabilized intermediates in acetic acid .

Physicochemical Properties

  • Solubility: Methoxy and carboxamide groups in the target compound improve aqueous solubility compared to non-polar analogs like 3,8-diphenyl derivatives .
  • Thermal Stability : Melting points for thiazolo[3,2-a]pyrimidines range widely (e.g., 427–428 K for the ethyl carboxylate derivative vs. ~473 K for sulfonamides ), influenced by hydrogen-bonding networks.

Pharmacological Potential

  • Anticancer Activity : Trimethoxybenzylidene derivatives exhibit cytotoxicity via intercalation or enzyme inhibition .
  • Antimicrobial Effects : Sulfonamide analogs demonstrate moderate activity against Gram-positive bacteria .
  • Theoretical Predictions: The 2,5-dimethoxyphenyl group may enhance DNA topoisomerase binding, as seen in flavonoid analogs with similar substitution .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which is noted for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
InChI Key LBKLXOWKGJBARL-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)OC

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown high cytotoxicity against various cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival pathways.

  • Cytotoxicity Studies :
    • A study demonstrated that thiazolo[3,2-a]pyrimidines showed potent activity against the M-HeLa cell line with low toxicity towards normal liver cells .
    • Another investigation found that derivatives with certain substitutions exhibited enhanced cytotoxic effects compared to standard chemotherapeutic agents like Sorafenib .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains and fungi.

  • Mechanism of Action :
    • The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes. This action leads to decreased production of pro-inflammatory mediators.

  • Research Findings :
    • Studies suggest that thiazolo[3,2-a]pyrimidines can modulate inflammatory responses by targeting COX enzymes .

Antidiabetic and Antifungal Properties

Emerging evidence suggests potential applications in managing diabetes and fungal infections. Thiazolo[3,2-a]pyrimidines have been reported to exhibit moderate antidiabetic activity and antifungal effects against specific strains.

Table: Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
Antitumor HighEffective against HeLa and MCF-7 cell lines .
Antimicrobial ModerateDisruption of bacterial cell wall synthesis .
Anti-inflammatory SignificantInhibition of COX enzymes leading to reduced inflammation .
Antidiabetic ModeratePotential in managing blood glucose levels .
Antifungal ModerateEffective against certain fungal strains .

Case Example: Antitumor Efficacy

A specific study focused on a derivative of thiazolo[3,2-a]pyrimidine found that it exhibited a twofold increase in cytotoxicity against cervical cancer cells compared to traditional treatments. This highlights the compound's potential as a lead candidate for further development in cancer therapy.

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